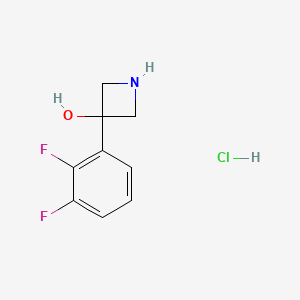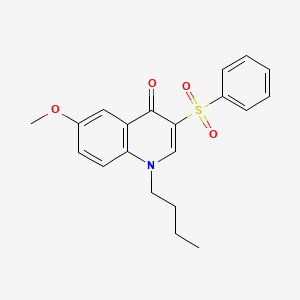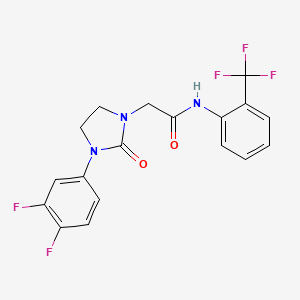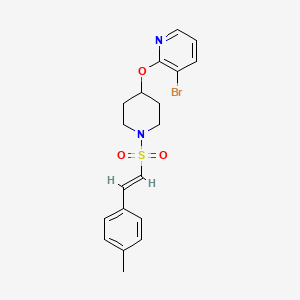![molecular formula C14H19ClN4O3 B2877389 Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate CAS No. 2377034-65-4](/img/structure/B2877389.png)
Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate” is a chemical compound with the CAS Number: 2377034-65-4 . It has a molecular weight of 326.78 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “tert-butyl (1- (6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl)carbamate” and its InChI Code is "1S/C14H19ClN4O3/c1-14 (2,3)22-13 (21)16-9-6-7-19 (8-9)12 (20)10-4-5-11 (15)18-17-10/h4-5,9H,6-8H2,1-3H3, (H,16,21)" .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4°C . More specific physical and chemical properties were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions
Research has focused on enhancing the reductive cleavage of aromatic carboxamides, indicating that tert-butyl acylcarbamates, when synthesized and studied by cyclic voltammetry, undergo regiospecific cleavage of their C(O)-N bonds under mild reductive conditions, leading to nearly quantitative yields of Boc-protected amines. This demonstrates their utility in synthetic chemistry for the efficient preparation of amines from carboxamides through mild reduction methods (Ragnarsson et al., 2001).
Material Science Applications
In material science, the introduction of tert-butyl substituents in the synthesis of poly(pyridine–imides) has been shown to enhance the solubility and thermal stability of polymers. This is particularly significant for the development of high-performance polymers with potential applications in advanced materials technology. The presence of tert-butyl groups contributes to the amorphous nature of these polymers and improves their solubility in polar solvents, which is advantageous for processing and application in various industrial contexts (Lu et al., 2014).
Reaction Mechanisms and Structural Analysis
Studies on the reductive cleavage of N-substituted aromatic amides highlight the effect of heterocycles on the cleavage of acyl–N bonds by reduction, demonstrating the influence of the tert-butyl acylcarbamate structure on facilitating these reactions. This has implications for understanding reaction mechanisms and developing more efficient synthetic routes for the selective cleavage of amides (Ragnarsson et al., 2002).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate” are not available, similar compounds have shown promise in the development of new and effective anti-TB drugs . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)16-9-6-7-19(8-9)12(20)10-4-5-11(15)18-17-10/h4-5,9H,6-8H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTAPHDIMKBLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester](/img/structure/B2877307.png)
![2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzylsulfonyl)piperidine-1-carboxamide](/img/structure/B2877318.png)
![N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2877319.png)


![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2877322.png)
![Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B2877323.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2877324.png)

